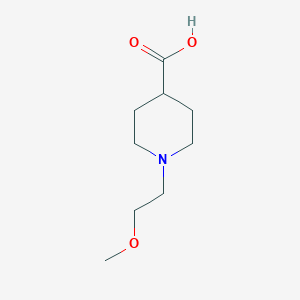

1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Description

1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position of the piperidine ring and a 2-methoxyethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRGJHKHDNEQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Description

- Starting Material: 4-pyridinecarboxylic acid or its substituted derivatives.

- Catalyst: Palladium on charcoal (Pd/C) is preferred due to its mild reaction conditions and high selectivity.

- Reaction Conditions: Hydrogenation is typically carried out at temperatures between 90–100 °C and pressures of 4–5 MPa hydrogen gas.

- Solvent: Water is used as the reaction medium.

- Procedure: The pyridine carboxylic acid, water, and Pd/C catalyst are loaded into a hydrogenation reactor. The system is purged with nitrogen to remove oxygen, then hydrogen gas is introduced to the desired pressure. The reaction proceeds for 3–4 hours until complete reduction of the pyridine ring to the piperidine ring is confirmed by analytical methods.

- Post-reaction Processing: The catalyst is filtered off, and the reaction mixture is concentrated under reduced pressure to remove water. Methanol is added to precipitate the piperidine carboxylic acid product, which is then cooled and isolated by filtration or centrifugation.

Advantages

- The method avoids the use of harsh alkali conditions (e.g., potassium hydroxide), which can deactivate catalysts or complicate purification.

- Mild hydrogenation conditions improve safety and reduce energy consumption.

- High purity products are obtained with yields typically above 85% molar yield relative to starting pyridine acid.

Data Summary Table

| Parameter | Typical Value |

|---|---|

| Catalyst | Palladium on charcoal (5% Pd) |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa hydrogen |

| Reaction Time | 3–4 hours |

| Solvent | Water |

| Product Purity | 98–102% (by content analysis) |

| Yield | 85–97% molar yield |

| Isolation | Methanol precipitation, filtration |

This method is well-documented for preparing 4-piperidinecarboxylic acid and can be adapted for the methoxyethyl-substituted variant by using the corresponding substituted pyridine precursor or by subsequent alkylation steps after hydrogenation.

Alkylation of Piperidine Derivatives with 2-Methoxyethyl Reagents

To specifically introduce the 2-methoxyethyl group at the 1-position of piperidine-4-carboxylic acid, alkylation reactions are employed.

Synthetic Route

- Starting Material: Piperidine-4-carboxylic acid or its protected derivatives.

- Alkylating Agent: 2-methoxyethyl chloride or 2-methoxyethyl bromide.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nitrogen and promote nucleophilic substitution.

- Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction Conditions: The reaction is carried out under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 50–80 °C) for several hours.

- Workup: After completion, the reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.

Notes on Protection

- Often, the carboxylic acid group is protected as a methyl ester or Boc-protected amine to prevent side reactions during alkylation.

- After alkylation, deprotection steps are performed to obtain the free acid.

Example Data from Related Piperidine Derivatives

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of piperidine-4-carboxylic acid | Boc anhydride, Et3N, DCM, 0 °C to RT, 16 h | ~99 | Protects amine group |

| Methyl ester formation | Trimethylsilyl diazomethane, MeOH, ACN, 0 °C to RT, 3 h | ~90 | Protects carboxylic acid |

| Alkylation | 2-methoxyethyl chloride, K2CO3, DMF, RT, 3 h | Variable | Introduces methoxyethyl substituent |

| Deprotection | Acid or base hydrolysis | Variable | Restores free acid and amine |

This multistep approach is common in medicinal chemistry for introducing functional groups selectively and obtaining high-purity intermediates or final products.

Industrial Scale Considerations and Purification

- Continuous Flow Reactors: For large-scale synthesis, continuous flow hydrogenation reactors can improve safety, reaction control, and throughput.

- Catalyst Recycling: Pd/C catalyst can be recovered and reused multiple times, reducing costs.

- Purification: Recrystallization from methanol or aqueous solvents is preferred to avoid chromatographic steps, which are less practical industrially.

- Quality Control: Melting point, NMR, and HPLC analysis ensure product identity and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-pyridinecarboxylic acid | Pd/C, H2 | 90–100 °C, 4–5 MPa H2, 3–4 h | 85–97 | 98–102 | Mild, industrially scalable |

| Alkylation of Piperidine | Piperidine-4-carboxylic acid (protected) | 2-methoxyethyl chloride, NaH or K2CO3 | RT to 80 °C, aprotic solvent | Variable | High | Requires protection/deprotection steps |

| Combined Approach | Pyridine derivative + alkylation post-hydrogenation | Pd/C + alkylating agent | Sequential | High | High | Enables introduction of methoxyethyl group |

Chemical Reactions Analysis

1-(2-Methoxyethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methoxyethyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Solubility : The ethoxycarbonyl analog has a calculated Log S of -1.63, indicating moderate aqueous solubility . The 2-methoxyethyl group in the target compound may improve solubility compared to aromatic substituents (e.g., bromobenzyl).

- Hydrogen Bonding: The carboxylic acid group (present in all compounds) provides hydrogen bond donor/acceptor capacity, critical for target binding.

Key Research Findings

- Substituent Effects :

- Dihydrobenzofuran derivatives () exhibit conformational rigidity, which can improve binding specificity .

Biological Activity

1-(2-Methoxyethyl)piperidine-4-carboxylic acid (MEPCA) is a chemical compound with the molecular formula . It is a derivative of piperidine, characterized by its methoxyethyl side chain and carboxylic acid functional group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited research specifically focused on MEPCA, preliminary studies suggest that it may interact with various enzymes and receptors, indicating possible therapeutic applications.

The biological activity of MEPCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxyethyl group enhances the compound's ability to permeate biological membranes, potentially increasing its bioavailability and efficacy. However, as of now, detailed mechanisms of action remain largely unexplored due to a scarcity of focused studies on this compound.

Potential Applications

Research indicates that MEPCA may have applications in treating neurological disorders. Its structural characteristics suggest that it could modulate neurotransmitter systems, which are critical in various neuropharmacological contexts. Future studies are anticipated to investigate its binding affinities and interactions with relevant biological targets.

Comparative Analysis with Similar Compounds

To better understand MEPCA's potential, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | C8H15NO3 | Contains a hydroxyl group; affects solubility |

| 1-(2-Ethyl)piperidine-4-carboxylic acid | C9H17NO2 | Lacks the methoxy group; differences in reactivity |

| 1-(2-Methoxyethyl)piperidine-4-carboxamide | C9H18N2O3 | Carboxamide derivative; different pharmacokinetic properties |

This table highlights how the presence of specific functional groups influences the chemical and biological properties of these compounds.

Q & A

Q. What are the best practices for analyzing stereochemical purity in derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.